molecular formula C10H9F3O3 B3286168 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid CAS No. 82027-57-4

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B3286168
CAS No.: 82027-57-4
M. Wt: 234.17 g/mol
InChI Key: LEPUWBXPJLLGGA-UHFFFAOYSA-N
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Description

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic Acid ( 82027-57-4) is a high-purity organic compound with a molecular formula of C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol . This molecule features a carboxylic acid group and a phenyl ring attached to a central carbon atom, which is also linked to a 2,2,2-trifluoroethoxy group, offering a unique steric and electronic profile for chemical exploration . The compound's specific applications in scientific research are an area of active investigation. Its structural features suggest potential as a versatile building block or intermediate in medicinal chemistry and organic synthesis, particularly for the development of novel compounds with modified physicochemical properties . Researchers value this chemical for its potential to introduce both aromatic and highly electronegative trifluoroalkoxy elements into target molecules. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; this compound requires attention to safe laboratory practices. Refer to the Safety Data Sheet for comprehensive hazard and handling information. The product is typically stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPUWBXPJLLGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82027-57-4
Record name 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of phenylacetic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Phenylacetic acid} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, enhancing its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylacetic Acids

Fluorinated phenylacetic acids exhibit variations in substitution patterns, influencing their acidity, solubility, and bioactivity.

Compound Name CAS Number Substituents Key Properties/Applications Reference
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid - Phenyl, CF₃CH₂O- Intermediate for AG-1749
2-(2-Fluorophenyl)acetic acid 209991-63-9 2-F-C₆H₄ Similarity score: 0.93
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid 1133116-03-6 2-(CF₃O)-C₆H₃, 2-F₂ Molar mass: 256.13 g/mol
(2,2,2-Trifluoroethoxy)difluoroacetic acid 152538-73-3 CF₃CH₂O-, 2-F₂ Molecular weight: 327.23

Key Observations :

  • Acidity: The trifluoroethoxy group (-OCH₂CF₃) enhances acidity compared to non-fluorinated analogs due to electron-withdrawing effects .
  • Bioactivity : AG-1749, containing a trifluoroethoxy group, inhibits gastric acid secretion (ID₅₀ = 0.2–0.7 mg/kg in dogs) .
Phosphorus-Containing Analogs

Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate (CAS: 54624-57-6) replaces the phenyl group with a phosphinyl moiety. This modification increases steric bulk and alters reactivity, making it suitable for organocatalysis .

Chiral Derivatives
  • (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: Used in peptide synthesis; enantiomeric purity critical for drug development .
  • ATEA (2-[1-(9-anthryl)-2,2,2-trifluoroethoxy]acetic acid) : A chiral derivatizing agent for NMR-based absolute configuration determination .
Pharmacological Activity
Compound Target Application Potency (ID₅₀) Reference
AG-1749 Proton pump inhibition 0.2–0.7 mg/kg (dogs)
2-(2-Fluorophenyl)acetic acid Anti-inflammatory Not reported
Fluorooxindole derivatives Anticancer (kinase inhibition) IC₅₀ = 0.3–3.6 mg/kg (rats)

Notable Contrast: AG-1749 outperforms omeprazole in ulcer prevention (4–34× more potent than ranitidine) due to trifluoroethoxy-enhanced membrane permeability .

Stability and Commercial Considerations

  • Stability : Trifluoroethoxy groups improve metabolic stability but may reduce solubility .
  • Commercial Status : this compound is discontinued in some catalogs, while analogs like 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid remain available .

Biological Activity

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl group and a trifluoroethoxy substituent, which significantly influence its biological activity. The trifluoroethoxy group enhances lipophilicity, allowing better interaction with biological membranes and proteins, while the phenyl group facilitates π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique electronic properties imparted by the trifluoroethoxy group affect the compound's reactivity and binding affinity. This mechanism is crucial for its potential therapeutic applications.

Antiplasmodial Activity

A study investigated the antiplasmodial activity of chalcone derivatives containing the 2,2,2-trifluoroethoxy group. Compounds with this substitution showed varied inhibitory effects on Plasmodium falciparum growth. Notably, some derivatives exhibited significant activity with IC50 values as low as 3.0 μg/mL . The position of the trifluoroethoxy group on the phenyl ring was found to influence the antiplasmodial efficacy:

CompoundPositionIC50 (μg/mL)
3ao3.0
3fo2.2
1mp10
1a-nm>32

This indicates that structural modifications can enhance or diminish biological activity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various derivatives on Vero cell lines (African green monkey kidney cells). The selectivity index (SI) for active molecules was calculated to evaluate their safety profile compared to efficacy against target cells .

Case Studies

  • Chalcone Derivatives : Research demonstrated that chalcones with different substitutions on the phenyl ring showed varying degrees of antiplasmodial activity. The compounds were evaluated using hypoxanthine incorporation inhibition assays, revealing that certain substitutions could enhance efficacy against malaria parasites .
  • Fluorine-Substituted Phenyl Acetates : Another study focused on fluorine-containing phenyl acetate derivatives and their hypnotic activities. These compounds exhibited comparable or improved durations of loss of righting reflex (LORR) compared to traditional anesthetics .

Applications in Medicine

The potential therapeutic applications of this compound extend to drug development as a precursor for various pharmaceuticals. Its interactions with biomolecules suggest promising avenues for developing new treatments for diseases such as malaria and potentially other conditions influenced by its biological activity .

Q & A

Q. What are the primary synthetic routes for 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a phenylacetic acid derivative with trifluoroethanol under acidic or catalytic conditions. For example, in chiral compound synthesis, the acid chloride derivative of 2-(2,2,2-trifluoroethoxy)acetic acid (generated via oxalyl chloride) can react with intermediates like (S)-4-benzyloxazolidine-2-one to form stereochemically controlled products . Yield optimization requires careful control of reaction stoichiometry, temperature (often 0–25°C), and catalysts (e.g., butyllithium for coupling reactions). Industrial methods may employ continuous flow reactors for scalability, but lab-scale synthesis prioritizes purity over throughput .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is effective for purity assessment.
  • Spectroscopy :
    • NMR : <sup>1</sup>H and <sup>19</sup>F NMR are critical for confirming trifluoroethoxy group integrity (δ ~75–85 ppm for <sup>19</sup>F).
    • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carboxylic acid) and 1100–1250 cm⁻¹ (C-O-C ether vibrations) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of trifluoroacetic acid derivatives during hydrolysis.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal. Avoid aqueous release due to environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomerically pure derivatives of this compound?

Chiral resolution often involves diastereomeric salt formation or enzymatic kinetic resolution. For example, coupling 2-(2,2,2-trifluoroethoxy)acetic acid with chiral amines (e.g., (S)-4-benzyloxazolidine-2-one) followed by acid hydrolysis yields enantiopure products . Advanced methods leverage asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to directly install stereocenters. Purity is confirmed via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Q. What are the key challenges in studying this compound’s biological interactions, such as enzyme inhibition or receptor binding?

  • Fluorine Effects : The trifluoroethoxy group may alter binding kinetics due to its electronegativity and steric bulk.
  • Metabolic Stability : Fluorinated compounds often exhibit resistance to oxidative degradation, complicating metabolite identification.
  • Assay Design : Use fluorophore-tagged analogs or <sup>19</sup>F NMR to track interactions in vitro. Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]) are recommended for receptor studies .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst purity.
  • Structural Confirmation : Re-analyze intermediates via X-ray crystallography to rule out polymorphic variations.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to assay conditions) .

Q. What methodologies are effective for purifying this compound from complex reaction mixtures?

  • Liquid-Liquid Extraction : Separate acidic components using ethyl acetate/water phases adjusted to pH 2–3.
  • Crystallization : Recrystallize from ethanol/water mixtures to remove non-polar impurities.
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) resolves polar byproducts .

Q. How can the environmental impact of large-scale synthesis be mitigated?

  • Solvent Recycling : Recover DCM or THF via distillation.
  • Catalyst Substitution : Replace hazardous acids (e.g., H2SO4) with immobilized enzymes or green catalysts.
  • Waste Treatment : Use activated carbon filtration to capture fluorinated residues before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
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2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

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